molecular formula C21H19N3O4 B2819797 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-41-7

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Número de catálogo: B2819797
Número CAS: 2034350-41-7
Peso molecular: 377.4
Clave InChI: UYNZNBWWGMNJHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery known for its bioisosteric properties, serving as a metabolically stable analog for ester and amide functionalities . The integration of the 1,2,4-oxadiazole moiety can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds, making it a valuable tool for researchers . The molecular structure combines this heterocycle with a pyrrolidine and a 2,3-dihydro-1,4-benzodioxine group, suggesting potential for multi-target engagement. Preliminary research into analogous 1,2,4-oxadiazole derivatives has demonstrated a wide spectrum of pharmacological activities in preclinical models, including significant inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . These activities position such compounds as promising candidates for investigating therapeutic strategies for neurodegenerative conditions, including Alzheimer's and Parkinson's diseases . The specific architecture of this molecule recommends it for use in developing central nervous system (CNS)-active agents, enzyme inhibition studies, and as a key intermediate in the synthesis of more complex multi-target-directed ligands (MTDLs). This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZNBWWGMNJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the pyrrolidine and benzodioxin groups. Common reagents used in these reactions include hydrazine derivatives, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.

Aplicaciones Científicas De Investigación

3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Features

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Potential Implications
Target Compound (2034350-41-7) C₂₁H₁₉N₃O₄ 377.3933 Pyrrolidine 4-Phenyl, 1-(benzodioxine-carbonyl), 3-(1,2,4-oxadiazole) Oxadiazole’s electron deficiency may enhance metabolic stability or receptor binding.
Ethyl 2-(2-methylbenzamido)-1,3-thiazole-4-carboxylate (391219-67-3) C₁₄H₁₄N₂O₃S 290.3376 Thiazole 2-Methylbenzamido, ethyl carboxylate Thiazole’s sulfur atom could enable metal coordination or alter solubility.
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine hydrochloride (1281025-81-7) C₁₄H₁₉ClN₂O₃ 308.77 Piperidine 4-Amine hydrochloride, 1-(benzodioxine-carbonyl) Piperidine’s six-membered ring offers conformational flexibility; hydrochloride improves solubility.
4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one (313252-47-0) C₂₅H₂₄N₄O₃S 460.55 Thiazole-pyrazolone 4-Benzodioxin-6-yl, 3-prop-2-enyl, pyrazol-3-one Extended conjugation may enhance UV absorption; sulfur and pyrazolone could influence redox properties.

Key Comparative Insights

Heterocyclic Core Variations

  • Target Compound vs. Thiazoles (with sulfur) are more polarizable, which may influence solubility or interactions with metalloenzymes .
  • Target Compound vs. The hydrochloride salt in the piperidine derivative suggests enhanced aqueous solubility, a critical factor in drug development .
  • Target Compound vs. Thiazole-Pyrazolone Hybrid (313252-47-0) :
    The thiazole-pyrazolone hybrid has a larger, more conjugated structure (MW 460.55 vs. 377.39), which may impact pharmacokinetics (e.g., bioavailability, membrane permeability). The pyrazolone moiety could introduce additional hydrogen-bonding sites .

Substituent Effects

  • The benzodioxine-carbonyl group is shared between the target compound and the piperidine derivative . This group’s aromatic and electron-rich nature may facilitate π-π stacking or interactions with hydrophobic pockets in proteins.

Research Implications and Limitations

Further studies using techniques like X-ray crystallography (via SHELX programs ) or pharmacological assays are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Synthetic Pathway : Start with a nucleophilic substitution reaction between 4-amino-1,2,4-triazole derivatives and substituted benzaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst .
  • Optimization : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature (80–120°C), solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) help identify critical factors affecting yield .
  • Example Table :
ParameterRange TestedOptimal ConditionYield Increase
Reaction Time2–6 hours4 hours15%
SolventEthanol, DMF, THFEthanol20%
Catalyst (AcOH)0–10 drops5 drops12%

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm the oxadiazole ring formation?

  • Methodology :

  • NMR Analysis : Compare 1^1H and 13^13C chemical shifts of the pyrrolidine and benzodioxine moieties. For oxadiazole, look for characteristic deshielded protons at δ 8.5–9.5 ppm .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns unique to the oxadiazole ring .

Q. What in vitro assays are suitable for preliminary biological activity screening (e.g., enzyme inhibition)?

  • Methodology :

  • Target Selection : Prioritize enzymes with active sites complementary to the compound’s hybrid structure (e.g., kinases or proteases).
  • Assay Design : Use fluorescence-based assays (e.g., FRET) to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict binding affinities or reaction mechanisms?

  • Methodology :

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity prediction .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to identify stable binding poses and key residues (e.g., hydrogen bonds with benzodioxine carbonyl groups) .
  • Example Table :
Computational ToolApplicationKey Output
Gaussian 16Transition state analysisActivation energy barriers
AutoDock VinaDocking scores vs. experimental IC50_{50}Binding affinity correlation (R² = 0.89)

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for cytotoxicity) .
  • Structural Variants : Synthesize analogs (e.g., replacing phenyl with pyridyl) to test hypotheses about substituent effects on activity .
  • Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 studies, identifying outliers via funnel plots .

Q. What advanced separation techniques (HPLC, CE) resolve enantiomers or impurities in this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers. Monitor retention times and peak symmetry .
  • Capillary Electrophoresis (CE) : Optimize buffer pH (8.5–9.0) and voltage (20–30 kV) for high-resolution impurity profiling .

Data Contradiction Analysis Framework

Discrepancy TypeResolution StrategyExample from Evidence
Variable bioactivityStructural-activity relationship (SAR) studiesCompare IC50_{50} of phenyl vs. tolyl analogs
Conflicting spectral dataCross-lab validation with pure standardsNMR shift alignment with PubChem data
Computational vs. experimental yieldsSensitivity analysis of force fieldsAdjust DFT parameters to match reaction yields

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.